N-[(Z)-(Dimethylamino)(pyridin-2-yl)methylidene]-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-(Dimethylamino)(pyridin-2-yl)methylidene]-2,2,2-trifluoroacetamide is a chemical compound that belongs to the class of organic compounds known as amides. This compound is characterized by the presence of a trifluoroacetamide group attached to a pyridine ring, which is further substituted with a dimethylamino group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(Dimethylamino)(pyridin-2-yl)methylidene]-2,2,2-trifluoroacetamide typically involves the reaction of 2-aminopyridine with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(Dimethylamino)(pyridin-2-yl)methylidene]-2,2,2-trifluoroacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed .
Scientific Research Applications
N-[(Z)-(Dimethylamino)(pyridin-2-yl)methylidene]-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[(Z)-(Dimethylamino)(pyridin-2-yl)methylidene]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the associated biological pathway. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(Pyridin-2-yl)amides
- N-(Pyrimidin-2-yl)alkyl/arylamide derivatives
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N-[(Z)-(Dimethylamino)(pyridin-2-yl)methylidene]-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62758-94-5 |
---|---|
Molecular Formula |
C10H10F3N3O |
Molecular Weight |
245.20 g/mol |
IUPAC Name |
N-[dimethylamino(pyridin-2-yl)methylidene]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H10F3N3O/c1-16(2)8(7-5-3-4-6-14-7)15-9(17)10(11,12)13/h3-6H,1-2H3 |
InChI Key |
KVEVGQBWGRLTBN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=NC(=O)C(F)(F)F)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.